(E)-Ethyl 4,4-dimethoxybut-2-enoate
Overview
Description
(E)-Ethyl 4,4-dimethoxybut-2-enoate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is a derivative of butenoic acid and is characterized by the presence of two methoxy groups and an ethyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate typically involves the esterification of 4,4-dimethoxybut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4,4-dimethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4,4-dimethoxybutanoic acid or 4,4-dimethoxybutanal.
Reduction: Formation of 4,4-dimethoxybutanol.
Substitution: Formation of various substituted butenoates depending on the nucleophile used.
Scientific Research Applications
(E)-Ethyl 4,4-dimethoxybut-2-enoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4,4-dimethoxybut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of methoxy and ester groups allows the compound to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methoxybut-2-enoate
- Methyl 4,4-dimethoxybut-2-enoate
- Ethyl 4,4-dimethoxybutanoate
Uniqueness
(E)-Ethyl 4,4-dimethoxybut-2-enoate is unique due to the presence of two methoxy groups at the 4-position, which imparts distinct chemical reactivity and biological properties compared to similar compounds. This structural feature enhances its utility in various research applications .
Properties
IUPAC Name |
ethyl (E)-4,4-dimethoxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRJFJKWVNTUKV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552473 | |
Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114736-25-3 | |
Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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